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Compound of Interest

Compound Name: 4-Iodo-2-methylphenol

CAS No.: 60577-30-2

Cat. No.: B1580675 Get Quote

A Technical Whitepaper for Chemical Research & Development[1][2]

Executive Summary & Compound Identity
4-Iodo-2-methylphenol (CAS: 60577-30-2), often referred to as 4-iodo-o-cresol, represents a

critical halogenated scaffold in medicinal chemistry.[1][2][3][4][5] Unlike its isomer 2-iodo-4-

methylphenol, this congener features an iodine atom at the para position relative to the

hydroxyl group, significantly altering its electronic profile and reactivity in palladium-catalyzed

cross-coupling reactions.[1][2]

This guide dissects the structural integrity, spectroscopic fingerprint, and synthetic protocols

required to utilize this compound as a high-fidelity intermediate in the synthesis of PPAR

agonists (e.g., GW501516) and biaryl natural products.[1][2]
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Parameter Technical Specification

IUPAC Name 4-Iodo-2-methylphenol

Common Synonyms 4-iodo-o-cresol; 2-methyl-4-iodophenol

CAS Registry Number 60577-30-2

Molecular Formula

Molecular Weight 234.03 g/mol

Melting Point
67–68 °C (Lit.[1][2][4] value: distinct from isomer

at 35 °C)

Appearance Off-white to light brown crystalline solid

SMILES Cc1cc(I)ccc1O

Molecular Architecture & Electronic State
The reactivity of 4-iodo-2-methylphenol is governed by the "push-pull" electronic interplay

between the electron-donating hydroxyl/methyl groups and the polarizable iodine atom.[1][2]

Structural Visualization
The following diagram illustrates the atomic numbering and connectivity.[1][2] Note the steric

proximity of the methyl group (C2) to the hydroxyl (C1), which influences the pKa (~9.[1][2]7)

slightly relative to unsubstituted phenol.[1][2]
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Figure 1: Connectivity and electronic functionalization of the 4-iodo-2-methylphenol scaffold.

Electronic Causality[1][2]
Directing Effects: The Hydroxyl group (-OH) is a strong ortho/para activator.[1][2] The Methyl

group (-CH3) is a weak ortho/para activator.[1][2]

Regioselectivity: In the synthesis from o-cresol, the para position (C4) is sterically accessible

and electronically activated by the -OH group.[1][2] The ortho position (C6) is also activated

but is less favored for bulky electrophiles (like Iodine) compared to C4, resulting in high

regioselectivity for the 4-iodo isomer over the 6-iodo isomer.[1][2]

Spectroscopic Characterization (The Fingerprint)
To ensure scientific integrity, researchers must validate the structure using NMR.[1][2] The

coupling constants (

values) are the self-validating mechanism here, distinguishing it from the 2-iodo-4-
methylphenol isomer.[1][2]

NMR Analysis ( H, 400 MHz, )
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Position Proton Type Multiplicity
Coupling (

)
Interpretation

2.24 ppm Singlet (s) -
Characteristic

aryl-methyl

4.8-5.5 ppm Broad (br s) -
Exchangeable

proton

6.58 ppm Doublet (d)
Ortho to OH,

shielded

7.35 ppm
Doublet of

Doublets (dd)

Adjacent to I,

couples to H3/H6

7.45 ppm Doublet (d)

Meta coupling to

H5; deshielded

by I

Diagnostic Logic: The presence of a large ortho-coupling (

) and a small meta-coupling (

) confirms the 1,2,4-substitution pattern.[1][2] The isomer (2-iodo-4-methylphenol) would show
different splitting due to symmetry changes.[1][2]

Synthetic Protocol: Regioselective Iodination
Objective: Synthesize 4-iodo-2-methylphenol from o-cresol with >95% purity. Methodology:

Oxidative iodination using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl).[1][2] This

"green chemistry" approach avoids hazardous iodine monochloride (ICl).[1][2]

The Protocol Workflow
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Start: o-Cresol (1.0 eq)
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Recrystallization
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Figure 2: Step-by-step oxidative iodination workflow.[1][2]

Experimental Procedure
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Solubilization: Dissolve o-cresol (10 mmol) and NaI (11 mmol) in Methanol (20 mL). Add

NaOH (11 mmol) to generate the phenolate anion (increases nucleophilicity).[1][2]

Oxidant Addition: Cool to 0°C. Add NaOCl (commercial bleach, 5-6% active chlorine, 11

mmol) dropwise over 30 minutes. Why? Slow addition prevents over-iodination.[1][2]

Reaction: Allow to warm to room temperature. The solution typically turns dark red/brown

due to transient iodine species.[1][2]

Quenching (Critical): Add saturated Sodium Thiosulfate (

) until the iodine color disappears (turns pale yellow/clear).

Workup: Acidify with 1M HCl to pH ~2. Extract with Ethyl Acetate (

).[1][2] Dry organic layer over

.[1][2]

Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to obtain white needles (mp 67-

68 °C).

Reactivity & Applications: The Suzuki-Miyaura
Coupling
The C-I bond is the weakest carbon-halogen bond (

), making this scaffold an excellent electrophile for Palladium-catalyzed cross-coupling
reactions under mild conditions.[1][2]

Mechanistic Pathway
The following diagram details the catalytic cycle when coupling 4-iodo-2-methylphenol with a

boronic acid to form a biaryl scaffold (e.g., in drug discovery).
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Figure 3: Catalytic cycle for Pd-catalyzed coupling at the C4-Iodine site.[1][2]

Key Applications
PPAR Agonists: Used as the A-ring precursor for GW501516 (Cardarine), a metabolic

modulator.[1][2]

Biaryl Ethers: The phenol group allows for Ullmann ether synthesis, while the iodine allows

for orthogonal C-C bond formation.[1][2]
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Safety & Handling
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][4] The iodine

bond is photosensitive; store in amber vials.[1][2]

Storage: Keep at 2-8°C under inert atmosphere (Argon) to prevent oxidative darkening

(formation of quinones).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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